(S)-2-((tert-ブトキシカルボニル)アミノ)-3-ヒドロキシプロパン酸水和物

概要

説明

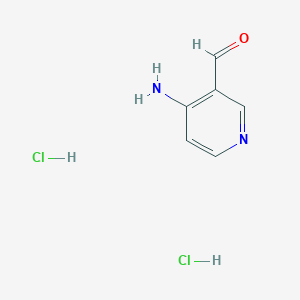

“(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate” is a compound that is related to the class of compounds known as tert-butyloxycarbonyl-protected amino acids . It is a white to off-white solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported. These were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .

Chemical Reactions Analysis

The compound has been used in the synthesis of dipeptides. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Physical And Chemical Properties Analysis

The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 . The compound is stable under normal temperatures and pressures.

科学的研究の応用

ペプチド合成

(S)-2-((tert-ブトキシカルボニル)アミノ)-3-ヒドロキシプロパン酸水和物は、ペプチド合成におけるビルディングブロックとして一般的に使用されます。 Fmoc-SPPS(9-フルオレニルメトキシカルボニル固相ペプチド合成)中のO-アシルイソペプチド結合の導入を可能にし、立体化学的に純粋なβ-置換α-アミノ酸を得るために不可欠です .

β-ラクトンのシントン

これは、立体化学的に純粋なβ-置換α-アミノ酸を生成するための貴重なシントンであるBoc-Ser β-ラクトンの合成のためのエダクトとして役立ちます .

化学保護

(S)-2-((tert-ブトキシカルボニル)アミノ)-3-ヒドロキシプロパン酸水和物は、アミンの化学保護に使用されます。 超音波照射下での構造的に多様なアミンに対するN-Boc保護のためのグリーンでシンプルなアプローチが記述されており、室温で優れた収率で選択的N-Boc保護を実現しています .

持続可能な化学

これは、穏やかな反応条件下で、環境に優しく経済的な溶媒である尿素-コリン塩化物深共晶溶媒(DES)中でのアミンの化学選択的N-Boc保護などの持続可能な化学慣行で使用されてきました .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that the compound is a derivative of the amino acid l-serine . Amino acids, including L-serine, are fundamental building blocks of proteins and play crucial roles in various biological processes.

Mode of Action

It is known that the compound is used in the synthesis of other compounds . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It is stable towards basic and nucleophilic conditions, making it useful in complex structures where selectivity is a prime issue .

Biochemical Pathways

L-serine, from which N-Boc-L-serine Hydrate is derived, is involved in several biochemical pathways. It is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . Moreover, L-serine is the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

As a derivative of l-serine, it may contribute to the various biological processes that l-serine is involved in, such as protein synthesis and the production of various biomolecules .

Action Environment

The action, efficacy, and stability of N-Boc-L-serine Hydrate can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of other compounds under ultrasound irradiation . Additionally, the compound has been used in a urea-choline chloride deep eutectic solvent, which is environmentally benign and cost-effective .

特性

IUPAC Name |

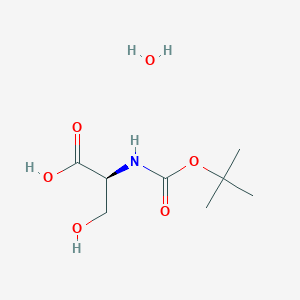

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIWGTMHYWJUPM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679950 | |

| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204191-40-2 | |

| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。